molecular formula C12H15BrOS B14041660 1-Bromo-3-(2-ethyl-3-(methylthio)phenyl)propan-2-one

1-Bromo-3-(2-ethyl-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14041660
M. Wt: 287.22 g/mol
InChI Key: FKVCWAUSSQESQH-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-ethyl-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15BrOS. This compound is characterized by the presence of a bromine atom, an ethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-ethyl-3-(methylthio)phenyl)propan-2-one typically involves the bromination of 3-(2-ethyl-3-(methylthio)phenyl)propan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-ethyl-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild heating.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane), and room temperature.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran), and low temperatures.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-Bromo-3-(2-ethyl-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-ethyl-3-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The methylthio group can undergo oxidation, affecting the compound’s reactivity and interactions with other molecules. The carbonyl group in the propan-2-one moiety can participate in reduction reactions, altering the compound’s chemical properties.

Comparison with Similar Compounds

1-Bromo-3-(2-ethyl-3-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:

    1-Bromo-3-(2-ethyl-6-(methylthio)phenyl)propan-2-one: Similar structure but with the methylthio group in a different position on the phenyl ring.

    1-Bromo-3-(2-methyl-3-(methylthio)phenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

1-bromo-3-(2-ethyl-3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H15BrOS/c1-3-11-9(7-10(14)8-13)5-4-6-12(11)15-2/h4-6H,3,7-8H2,1-2H3

InChI Key

FKVCWAUSSQESQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1SC)CC(=O)CBr

Origin of Product

United States

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